Compound 11g, chemically named as "2-(5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)-N-p-tolylacetamide," is a novel acefylline-derived 1,2,4-triazole hybrid []. Acefylline is a drug known for its bronchodilatory properties, while 1,2,4-triazoles are a class of heterocyclic compounds with diverse pharmacological activities. Compound 11g was synthesized and investigated for its potential as an anti-cancer agent [].
Compound 11g demonstrated potent inhibitory activity against two cancer cell lines: A549 (lung) and MCF-7 (breast) []. The compound exhibited an IC50 value of 1.25 ± 1.36 μM against the A549 cell line, indicating its strong antiproliferative effect []. Additionally, hemolytic studies revealed that 11g has low cytotoxicity, suggesting its potential for further development as a safer anti-cancer agent [].
CAS No.: 120066-54-8
CAS No.: 4678-45-9
CAS No.: 102-94-3